2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
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Overview
Description
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid is a complex organic compound characterized by a long chain of ethoxy groups and a terminal acetic acid group. The compound also features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid typically involves multiple steps:
Formation of the Fmoc-protected amine: The initial step involves the protection of an amine group with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Attachment of the ethoxy chain: The ethoxy chain is built step-by-step through a series of etherification reactions, typically using ethylene glycol and a suitable catalyst.
Introduction of the acetic acid group:
Industrial Production Methods
Industrial production of this compound would likely involve automated synthesis using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids and other functional groups.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group, preventing unwanted reactions. The ethoxy chain provides flexibility and solubility, while the acetic acid group can participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc group and are used in peptide synthesis.
Polyethylene glycol (PEG) derivatives: These compounds have similar ethoxy chains and are used in drug delivery and bioconjugation.
Acetic acid derivatives: Compounds with acetic acid groups are widely used in organic synthesis and biochemistry.
Uniqueness
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid is unique due to its combination of the Fmoc group, a long ethoxy chain, and an acetic acid group. This combination provides a versatile platform for various chemical and biological applications.
Properties
Molecular Formula |
C42H65NO16 |
---|---|
Molecular Weight |
840.0 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C42H65NO16/c44-41(45)35-58-33-32-57-31-30-56-29-28-55-27-26-54-25-24-53-23-22-52-21-20-51-19-18-50-17-16-49-15-14-48-13-12-47-11-5-10-43-42(46)59-34-40-38-8-3-1-6-36(38)37-7-2-4-9-39(37)40/h1-4,6-9,40H,5,10-35H2,(H,43,46)(H,44,45) |
InChI Key |
AWUPGQMBFNAFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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